
9-Methylharmine-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Methylharmine-d6 is a deuterated derivative of 9-Methylharmine, an indole alkaloid. This compound is primarily used in scientific research, particularly in the fields of chemistry and biology. The molecular formula of this compound is C14H8D6N2O, and it has a molecular weight of 232.31 .
Preparation Methods
The synthesis of 9-Methylharmine-d6 involves the incorporation of deuterium atoms into the 9-Methylharmine molecule. One common method for synthesizing deuterated compounds is the use of deuterated reagents in the reaction process. For instance, 9-Methylharmine can be deuterated using deuterated methanol (CD3OD) in the presence of a catalyst . The reaction conditions typically involve refluxing the mixture for several hours to ensure complete deuteration.
Industrial production methods for this compound are not well-documented, but they likely involve similar deuteration techniques on a larger scale. The process would require careful control of reaction conditions to ensure high purity and yield of the deuterated product.
Chemical Reactions Analysis
9-Methylharmine-d6 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound could yield a variety of oxidized derivatives, while reduction could produce reduced forms of the compound .
Scientific Research Applications
9-Methylharmine-d6 is used extensively in scientific research due to its unique properties. Some of its applications include:
Chemistry: It is used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy due to its deuterated nature.
Medicine: Research involving this compound includes its potential therapeutic effects and its role in drug development.
Industry: It is used in the production of stable isotope-labeled compounds for various industrial applications
Mechanism of Action
The mechanism of action of 9-Methylharmine-d6 involves its interaction with molecular targets and pathways within biological systems. As an indole alkaloid, it can interact with various enzymes and receptors, potentially influencing cellular processes. The exact molecular targets and pathways involved in its mechanism of action are still under investigation, but it is believed to affect pathways related to DNA damage and repair .
Comparison with Similar Compounds
9-Methylharmine-d6 can be compared with other similar compounds, such as:
Harmine: A naturally occurring β-carboline alkaloid with similar biological activities.
Harmaline: Another β-carboline alkaloid with psychoactive properties.
Harman: A β-carboline alkaloid found in various plants and foods.
Peganine: An alkaloid with potential therapeutic effects.
What sets this compound apart from these compounds is its deuterated nature, which makes it particularly useful in research applications involving isotopic labeling .
Properties
Molecular Formula |
C14H14N2O |
|---|---|
Molecular Weight |
232.31 g/mol |
IUPAC Name |
1-methyl-7-(trideuteriomethoxy)-9-(trideuteriomethyl)pyrido[3,4-b]indole |
InChI |
InChI=1S/C14H14N2O/c1-9-14-12(6-7-15-9)11-5-4-10(17-3)8-13(11)16(14)2/h4-8H,1-3H3/i2D3,3D3 |
InChI Key |
LJQLTQRHIJBENP-XERRXZQWSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1C2=C(C=CC(=C2)OC([2H])([2H])[2H])C3=C1C(=NC=C3)C |
Canonical SMILES |
CC1=NC=CC2=C1N(C3=C2C=CC(=C3)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


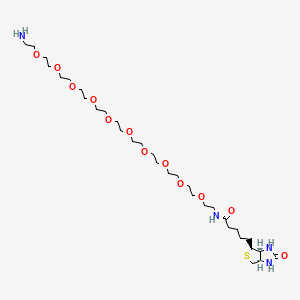
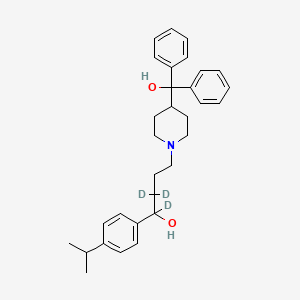

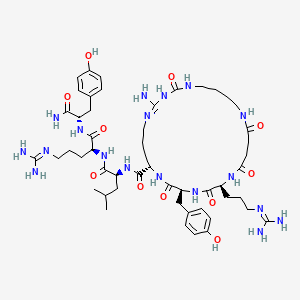
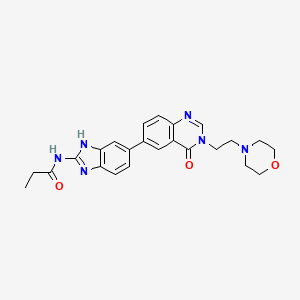
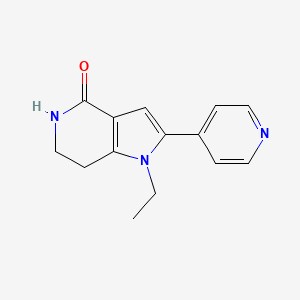
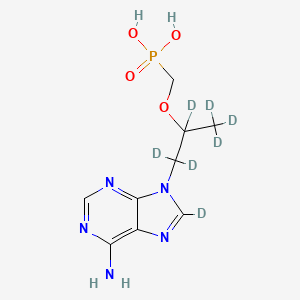

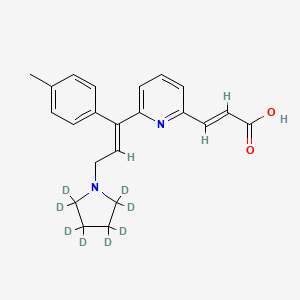
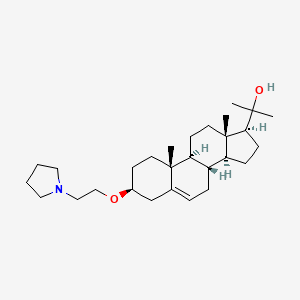
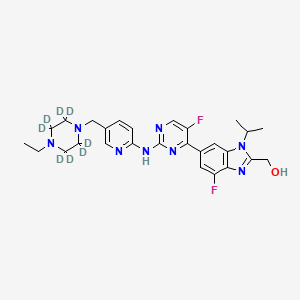

![(4aS,6aS,6bR,10E,12aR)-10-[(E)-3-(4-bromophenyl)prop-2-enoyl]oxyimino-2,2,6a,6b,9,9,12a-heptamethyl-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid](/img/structure/B12419302.png)

